1-(3-Methylphenyl)-1h-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCVIBAYYOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297598 | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-43-6 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 3 Methylphenyl 1h Pyrrole
Reactivity of the Pyrrole (B145914) Nucleus in N-Arylpyrroles
Electrophilic Aromatic Substitution Patterns
The pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, which makes it significantly more reactive towards electrophiles than benzene. wikipedia.orgpearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, further increasing the electron density of the ring carbons. pearson.com Consequently, electrophilic aromatic substitution (SEAr) on pyrrole and its derivatives can often be achieved under milder conditions than those required for benzene. pearson.com
In general, electrophilic substitution on the unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com This regioselectivity is attributed to the greater resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at the α-position compared to the β-position (C3). pearson.comonlineorganicchemistrytutor.com Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, whereas attack at C3 results in a less stable intermediate with the charge distributed over only two carbon atoms. onlineorganicchemistrytutor.com
For N-substituted pyrroles, such as 1-(3-Methylphenyl)-1H-pyrrole, this preference for α-substitution is generally maintained. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I). masterorganicchemistry.com
Nitration: Introduction of a nitro group (NO₂). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H). masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl (RCO-) and alkyl (R-) groups, respectively. masterorganicchemistry.comresearchgate.net
A notable example is the Vilsmeier-Haack reaction, which is a mild method for formylating or acetylating activated aromatic rings. N-aryl-2,5-dimethylpyrroles, for instance, undergo this reaction to yield the corresponding 3-carbaldehydes and 3-yl-ethanones in good yields. nih.gov When the α-positions are blocked, substitution is directed to the β-positions. For example, the Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate results in substitution primarily at the 4-position. researchgate.net
| Reaction Type | Typical Reagents | Preferred Position of Substitution |
| Halogenation | X₂ (e.g., Cl₂, Br₂) | C2/C5 (α-positions) |
| Nitration | HNO₃/CH₃COOH | C2/C5 (α-positions) |
| Sulfonation | SO₃/Pyridine | C2/C5 (α-positions) |
| Friedel-Crafts Acylation | RCOCl/Lewis Acid (e.g., AlCl₃) | C2/C5 (α-positions) |
| Vilsmeier-Haack | POCl₃/DMF or DMA | C2/C5 (α-positions) |
Nucleophilic Substitution Reactions
Unlike electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the electron-rich pyrrole ring is inherently difficult. uoanbar.edu.iq The high electron density of the ring repels incoming nucleophiles. For an SNAr reaction to proceed, the pyrrole ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups. youtube.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. youtube.comnih.gov
The reaction generally follows an addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing a leaving group (such as a halide), forming a resonance-stabilized anionic intermediate. youtube.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
In the context of this compound, which lacks strong EWGs, direct nucleophilic substitution on a C-H bond is not feasible. A reaction would only be possible if a suitable leaving group were present on the pyrrole ring and the ring was sufficiently activated. For instance, 2-halopyrroles generally behave like unreactive aryl halides. uoanbar.edu.iq However, in porphyrinoid systems, which contain pyrrole units, SNAr reactions at the β-pyrrolic positions have been documented, highlighting that such transformations are possible under the right electronic conditions. semanticscholar.org
Cycloaddition Reactions Involving N-Arylpyrroles
While the aromatic character of pyrrole makes it a reluctant diene in typical Diels-Alder reactions, it can participate in cycloadditions under specific conditions, particularly when N-substituted. wikipedia.orgwikipedia.org
Diels-Alder Cycloadditions via Aryne Intermediates
A significant cycloaddition reaction involving N-arylpyrroles is their [4+2] Diels-Alder reaction with highly reactive dienophiles like arynes (e.g., benzyne). beilstein-journals.orgnih.gov A modern and efficient method for generating these aryne intermediates involves the use of diaryliodonium salts under mild conditions. beilstein-journals.orgnih.govresearchgate.net
In this transformation, the N-arylpyrrole acts as the diene, and the aryne, generated in situ, acts as the dienophile. The reaction leads to the formation of various bridged-ring amines. beilstein-journals.orgnih.gov This synthetic strategy has been successfully applied to a wide range of 1-arylpyrroles, including those with both electron-donating and electron-withdrawing substituents on the N-phenyl ring. beilstein-journals.org The electronic properties of the substituents on the aryl group have been observed to have little influence on the reaction outcome, with substrates containing electron-donating groups like methyl (Me) and methoxy (B1213986) (OMe) providing good yields. beilstein-journals.org This indicates that this compound would be a suitable substrate for this transformation. The resulting bridged-amine products can be further converted into N-phenylamine derivatives, which have applications in materials science, such as in photosensitive dyes. beilstein-journals.orgnih.gov
| N-Arylpyrrole Reactant | Aryne Precursor | Product Type | Yield Range | Reference |
| 1-Phenylpyrrole | (Mesityl)(phenyl)iodonium tosylate | Bridged-ring amine | 62-83% | beilstein-journals.org |
| 1-(4-Methoxyphenyl)pyrrole | (Mesityl)(phenyl)iodonium tosylate | Bridged-ring amine | 83% | beilstein-journals.org |
| 1-(4-Chlorophenyl)pyrrole | (Mesityl)(phenyl)iodonium tosylate | Bridged-ring amine | 75% | beilstein-journals.org |
| This compound | (Mesityl)(phenyl)iodonium tosylate | Bridged-ring amine | (Implied good yield) | beilstein-journals.org |
Functionalization and Derivatization Strategies for N-Arylpyrroles
Modern synthetic chemistry has increasingly focused on direct C-H functionalization, an atom- and step-economic strategy to introduce molecular complexity without the need for pre-functionalized starting materials. nih.govsemanticscholar.org
C-H Functionalization
The direct functionalization of C-H bonds in N-arylpyrroles can be targeted at either the pyrrole ring or the N-aryl substituent. Metal-catalyzed processes are often employed to achieve high selectivity and efficiency. nih.gov
Functionalization of the Pyrrole Ring: While electrophilic substitution is the classic method for functionalizing the pyrrole core, transition-metal-catalyzed C-H functionalization has emerged as a powerful alternative. nih.gov For instance, methods for the β-selective C-H arylation of N-substituted pyrroles have been developed. acs.org This is significant because direct substitution at the β-position is challenging via classical electrophilic pathways. Such reactions can couple N-arylpyrroles with iodoarenes to form β-arylpyrroles, which are important structural motifs. acs.org
Functionalization of the N-Aryl Ring: The C-H bonds on the N-aryl substituent of the pyrrole can also be selectively functionalized. For example, rhodium-catalyzed C-H functionalization at the ortho position of the aryl group in N-aryl-substituted 2H- and 3H-pyrroles has been demonstrated. researchgate.net This type of reaction, often involving coupling with alkynes, can lead to the synthesis of more complex fused heterocyclic systems. Given the presence of the 3-methylphenyl group in this compound, C-H activation could potentially be directed to the ortho-positions of the aryl ring (C2 or C6) or to the benzylic C-H bonds of the methyl group, depending on the catalyst and reaction conditions employed.
Ring Opening Reactions and Conversions
The pyrrole ring, while aromatic, can undergo ring-opening and conversion reactions under specific conditions, particularly when activated. A notable transformation involves derivatives of 1-aryl-1H-pyrrole-2,3-diones. These compounds serve as versatile synthons for constructing other heterocyclic systems.
One significant conversion is the reaction of 1-aryl-1H-pyrrole-2,3-diones with 1,2-aromatic diamines, such as o-phenylenediamines. This process does not yield a simple condensation product but results in a ring transformation to produce 2(1H)-quinoxalinone derivatives. acgpubs.org The reaction is believed to proceed through a sequential nucleophilic attack by the diamine at the C-3 and C-2 carbonyl carbons of the pyrrole-2,3-dione. This is followed by the elimination of a water molecule and a subsequent pyrrole ring-opening event. A final basic hydrolysis of the intermediate yields the stable quinoxalinone product. acgpubs.org This reaction provides an alternative synthetic route to quinoxalinone scaffolds, starting from pyrrole derivatives.
Another approach to pyrrole synthesis that involves a ring transformation begins with arylfuran-2-carbaldehydes. These compounds react with anilines in the presence of an acid to yield various diarylpyrrole-2-carbaldehydes, demonstrating a furan-to-pyrrole ring conversion. researchgate.net
Deoxygenation Reactions of Pyrrole-2,3-dione Derivatives
Pyrrole-2,3-dione derivatives, such as 1,5-diaryl-1H-pyrrole-2,3-diones, are characterized by two adjacent carbonyl groups on the pyrrole ring. researchgate.net While extensive research on the direct deoxygenation of these specific diones is not widely documented in the reviewed literature, the reactivity of their carbonyl groups is central to their chemistry. Instead of complete oxygen removal, these groups typically act as electrophilic sites for nucleophilic attack and condensation reactions.
For instance, the reaction with o-phenylenediamines, as detailed in the previous section, highlights the high reactivity of the carbonyl carbons. acgpubs.org The process leads to the formation of a new heterocyclic ring system rather than the deoxygenation of the pyrrole core. This indicates that the synthetic utility of the dione (B5365651) functionality in these pyrrole derivatives is primarily channeled towards ring transformations and functionalization rather than reduction to a pyrrolidine (B122466) or pyrrole.
The synthesis of these pyrrole-2,3-diones can be achieved through methods like the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-disubstituted ureas, which produces the dione structure for further reactions. acgpubs.org
Atropisomerism and Stereoselective Transformations
Atropisomerism in N-arylpyrroles, including this compound, arises from restricted rotation around the C-N bond linking the pyrrole and the aryl ring. The synthesis of single, stable atropisomers (axially chiral N-arylpyrroles) is a significant challenge in asymmetric synthesis due to their importance as chiral ligands and scaffolds in bioactive molecules. nih.govrepec.org
Atroposelective Synthesis of Axially Chiral N-Arylpyrroles
Several catalytic strategies have been developed to achieve the atroposelective synthesis of N-arylpyrroles, transforming rapidly interconverting (fluxional) atropisomers into configurationally stable products.
One prominent method involves an atroposelective electrophilic aromatic substitution catalyzed by a chiral-at-metal rhodium Lewis acid. nih.govresearchgate.netresearchgate.netnih.gov In this approach, a fluxional N-arylpyrrole is alkylated with an electrophile like N-acryloyl-1H-pyrazole. The rhodium catalyst's unique helical chirality effectively discriminates between the rapidly equilibrating atropisomers, leading to high enantioselectivity (up to >99.5% ee). nih.govresearchgate.net
Another powerful technique is the asymmetric Paal-Knorr reaction, which constructs the pyrrole ring itself in an enantioselective manner. This has been achieved using a chiral phosphoric acid (CPA) as the catalyst in the reaction between 1,4-diketones and anilines. rsc.org
The table below summarizes key methodologies for the atroposelective synthesis of N-arylpyrroles.
| Methodology | Catalyst/Reagent | Key Transformation | Stereoselectivity |
| Electrophilic Aromatic Substitution | Chiral-at-metal Rhodium Lewis Acid | Atroposelective alkylation of fluxional N-arylpyrroles | High yields, up to >99.5% ee nih.gov |
| Paal-Knorr Reaction | Chiral Phosphoric Acid (CPA) | Asymmetric condensation of 1,4-diketones and anilines | High yields, excellent enantioselectivity rsc.org |
| Annulation of Yne-Allylic Esters | Cooperative Copper-Squaramide Catalysis | Remote propargylic amination/ring closure/aromatization | Excellent yields and enantioselectivity acs.org |
Central-to-Axial Chirality Conversion Strategies
Central-to-axial chirality conversion is an elegant strategy where a predefined stereocenter in a precursor molecule directs the formation of an axially chiral C-N bond. This approach provides a pathway to axially chiral N-arylpyrroles from readily available chiral starting materials like amino acids.
A notable example is a gold(I)-catalyzed 5-endo-dig cyclization/dehydration cascade. acs.orgnih.govresearchgate.net This reaction starts with amino acid derivatives and proceeds with high efficiency in transferring the central chirality of the amino acid to the C-N axial chirality of the resulting N-arylpyrrole. acs.orgnih.gov Density functional theory (DFT) calculations suggest that the stereospecificity arises from the conformational stability of the amino alcohol intermediate and a low energy barrier for the transition state. nih.gov This strategy has also been extended to the synthesis of more complex systems like N-arylbenzo[g]indoles. nih.gov
The table below outlines different central-to-axial chirality conversion strategies.
| Strategy | Catalyst | Starting Materials | Key Features |
| 5-endo-dig Cyclization/Dehydration | Gold(I) Complex acs.orgnih.gov | Amino acid derivatives | High efficiency of chirality transfer acs.orgnih.gov |
| Propargylic Amination/Annulation | Copper-Squaramide acs.org | Yne-allylic esters and anilines | Forms a chiral intermediate that rearomatizes to the axially chiral product acs.org |
Diastereo- and Atroposelective Annulations
The simultaneous creation of both central and axial chirality in a single reaction represents a significant synthetic challenge. Recent advances have enabled such transformations through diastereo- and atroposelective annulations.
A light-induced phosphoric acid-catalyzed, one-pot, three-component reaction has been developed for this purpose. nih.govrepec.orgresearchgate.netresearchgate.net This oxo-diarylation reaction simultaneously establishes a C-N axial chirality and a central quaternary stereocenter. The process demonstrates broad substrate scope, accommodating a range of unactivated alkynes, and delivers the N-arylpyrrole products in good yields with excellent enantioselectivities and very good diastereoselectivities. nih.govrepec.org This method provides a direct route to complex, multifunctional chiral N-arylpyrroles that can serve as valuable ligands in asymmetric catalysis. nih.govresearchgate.net
Similarly, oxidative N-heterocyclic carbene (NHC) catalyzed (3 + 3) cycloaddition reactions have been employed to create N-N atropisomers with contiguous axial and central chirality, yielding structurally diverse N-N axially chiral pyrroles and indoles. nih.gov
Advanced Spectroscopic and Analytical Characterization of 1 3 Methylphenyl 1h Pyrrole
Structural Elucidation Techniques for N-Arylpyrroles
The definitive identification of 1-(3-Methylphenyl)-1H-pyrrole is achieved through a suite of spectroscopic methods. Each technique offers unique information about the molecular structure, and together they provide unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the 3-methylphenyl (m-tolyl) substituent. The pyrrole protons typically appear as multiplets due to spin-spin coupling. The protons at the C2 and C5 positions (α-protons) are electronically deshielded and resonate further downfield compared to the protons at the C3 and C4 positions (β-protons). The aromatic protons of the m-tolyl group appear in the aromatic region of the spectrum, and their specific chemical shifts and splitting patterns are dictated by their positions relative to the methyl group and the pyrrole ring. A characteristic singlet for the methyl group protons is expected in the aliphatic region.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment. Carbons in the aromatic tolyl ring and the heterocyclic pyrrole ring resonate in the downfield region (typically 110-140 ppm) due to their sp² hybridization. acs.org The α-carbons (C2, C5) of the pyrrole ring are generally observed at a slightly different shift than the β-carbons (C3, C4). The quaternary carbon of the tolyl group attached to the nitrogen atom and the carbon bearing the methyl group will also show distinct signals. The aliphatic methyl carbon will appear at a much higher field (upfield). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on typical values for N-arylpyrroles and related structures.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole H-2, H-5 (α-H) | ~6.8 - 7.2 | ~120 - 125 |
| Pyrrole H-3, H-4 (β-H) | ~6.2 - 6.4 | ~108 - 112 |
| Phenyl H (aromatic) | ~7.0 - 7.4 | ~120 - 140 |
| Methyl (-CH₃) | ~2.3 - 2.5 | ~20 - 22 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Key expected absorptions include:
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on both the pyrrole and the phenyl rings. nih.gov
Aliphatic C-H Stretching: Absorptions in the range of 2850-3000 cm⁻¹ correspond to the stretching of the C-H bonds in the methyl group. researchgate.net
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic phenyl ring and the pyrrole ring. nih.gov
C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring can provide information about the substitution pattern and typically appear in the 650-900 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic & Pyrrole C-H Stretch | 3000 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic & Pyrrole C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₁N), the molecular weight is approximately 157.21 g/mol . wiley-vch.de
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 157. The fragmentation pattern can provide structural information. A common fragmentation for N-aryl compounds involves the loss of the aryl or heteroaryl group. For a related compound, 1-(4-methylphenyl)-1H-pyrrole, significant fragments are observed at m/z 156 (loss of a hydrogen atom) and 129. wiley-vch.de
High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, confirming that it is C₁₁H₁₁N.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Measurement | Expected Value |
| MS (EI) | Molecular Ion Peak [M]⁺ | m/z 157 |
| MS (EI) | Major Fragment Peak [M-H]⁺ | m/z 156 |
| HRMS (ESI) | Exact Mass of [M+H]⁺ | m/z 158.0964 (for C₁₁H₁₂N⁺) |
For this compound, a single crystal analysis would confirm the planarity of the pyrrole ring and the phenyl ring. A key structural parameter of interest is the dihedral angle between the planes of the pyrrole and the 3-methylphenyl rings. This angle is influenced by steric hindrance and electronic effects and dictates the degree of conjugation between the two ring systems. The analysis would also provide exact measurements of the C-N, C-C, and C-H bond lengths and the internal angles of both rings.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC is used to track the consumption of the starting materials (e.g., an amine and a dicarbonyl compound) and the formation of the desired pyrrole product.
A small aliquot of the reaction mixture is spotted on a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents (e.g., hexane-ethyl acetate). The different components of the reaction mixture travel up the plate at different rates based on their polarity, resulting in separation. The spots can be visualized under UV light (254 nm) or by staining with a chemical reagent, such as potassium permanganate or vanillin solution. The product, being an N-arylpyrrole, is generally less polar than amine starting materials but may have a different polarity from other reactants or byproducts, allowing for effective monitoring of the reaction's completion.
Table 4: Typical Conditions for TLC Analysis of N-Arylpyrrole Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate in various ratios (e.g., 19:1, 9:1) |
| Visualization | UV light (254 nm), Potassium Permanganate (KMnO₄) stain, Vanillin stain |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized organic compounds. For N-arylpyrroles like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. pensoft.net This technique separates the target compound from any impurities, such as starting materials, by-products, or degradation products, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. semanticscholar.orgnih.gov
A typical RP-HPLC method for the purity assessment of this compound would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. pensoft.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyrrole chromophore exhibits strong absorbance. The purity is determined by integrating the peak area of the chromatogram; in a high-purity sample, the main peak corresponding to this compound would account for the vast majority of the total integrated area.
Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. The determination of enantiomeric excess is crucial in fields like pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities. heraldopenaccess.us Chiral HPLC is the most common method for determining the enantiomeric excess of a compound. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. nih.gov
However, this compound is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomers. As a result, the concept of enantiomeric excess is not applicable to this compound. This analysis would be relevant only for chiral derivatives of N-arylpyrroles. nih.gov
Table 1: Representative RP-HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 2.54 | 0.25 | Impurity 1 |
| 2 | 4.88 | 99.52 | This compound |
| 3 | 5.12 | 0.23 | Impurity 2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Yield Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used in the analysis of volatile and semi-volatile organic compounds. In synthetic chemistry, GC-MS is an invaluable tool for monitoring reaction progress and determining the yield of the desired product. mdpi.com
For the synthesis of this compound, a small aliquot of the crude reaction mixture can be analyzed by GC-MS. The components of the mixture are volatilized and separated on a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. scispace.com
To determine the reaction yield, a known amount of an internal standard (a non-reactive compound not present in the reaction mixture) is added to the sample before injection. By comparing the integrated peak area of the product, this compound, to that of the internal standard, the exact quantity of the product formed can be calculated, allowing for an accurate determination of the reaction yield. acs.org
Table 2: Hypothetical GC-MS Data for Yield Determination
| Compound | Retention Time (min) | Mass Spectrum (m/z) | Peak Area | Calculated Yield (%) |
|---|---|---|---|---|
| Internal Standard (e.g., Dodecane) | 10.5 | 57, 71, 85 | 55,000 | N/A |
| This compound | 14.2 | 157 (M+), 142, 115 | 68,750 | 85 |
Microscopic and Material-Specific Characterization Techniques
Electron Microscopy (SEM, TEM) for Morphological Studies
Electron microscopy techniques are essential for studying the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. mdpi.com For a solid compound like this compound, SEM analysis of the crystalline powder would reveal the morphology, size, and shape distribution of the crystals. This can provide insights into the crystallization process and the physical properties of the bulk material. For instance, SEM images could show whether the compound crystallizes as well-defined needles, plates, or prisms, and can reveal the presence of any amorphous material or different crystalline phases. mdpi.com
Transmission Electron Microscopy (TEM) provides even higher resolution images and can be used to investigate the internal structure of materials. While TEM is more commonly used for analyzing nanoparticles or thin films, it would be less applicable for the routine characterization of a bulk crystalline small molecule like this compound unless it was formulated into a nanostructured system. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com If this compound can be grown as a single crystal of suitable quality, SCXRD can provide unambiguous proof of its chemical structure, connectivity, and stereochemistry. ncl.ac.ukaps.org
The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. The results include the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and detailed geometric parameters such as bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's conformation and the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern its packing in the solid state. nih.gov
Table 3: Representative Crystallographic Data for an N-Arylpyrrole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N |
| Formula Weight | 157.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.891(2) |
| b (Å) | 12.345(4) |
| c (Å) | 13.012(5) |
| β (°) | 101.54(3) |
| Volume (ų) | 927.8(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.127 |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in a liquid suspension. microtrac.comhoriba.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. wikipedia.org By analyzing the rate of these intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. bettersizeinstruments.com
For a small molecule like this compound, DLS is not a standard characterization technique as it is typically soluble in common organic solvents. The technique would become relevant only if the compound were formulated into a nanoparticulate system, such as a nanosuspension or nanoemulsion, for specific applications. In such a case, DLS would be a critical tool for determining the average particle size, the particle size distribution, and the polydispersity index (PDI), which indicates the breadth of the distribution.
Table 4: Illustrative DLS Data for a Hypothetical Nanosuspension
| Parameter | Value |
|---|---|
| Z-Average Diameter (d.nm) | 155.2 |
| Polydispersity Index (PDI) | 0.18 |
| Peak 1 Diameter (nm) | 149.8 |
| Peak 1 Intensity (%) | 98.5 |
Surface Analysis Techniques (XPS, EDS, SIMS, AES)
Surface analysis techniques provide information about the elemental composition and chemical environment of the outermost few nanometers of a material's surface. While not typically primary methods for characterizing a bulk small molecule, they can be used to assess the surface purity and composition of the solid material.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. spectroscopyeurope.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. eag.com For this compound, XPS would confirm the presence of carbon and nitrogen on the surface of the crystals and the high-resolution spectra of the C 1s and N 1s regions could provide information about their chemical bonding environments, confirming the structure of the molecule on the surface. rsc.orgresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with SEM and provides elemental analysis of a sample. It detects the characteristic X-rays emitted from a sample when it is bombarded with electrons, allowing for the identification of the elements present.
Secondary Ion Mass Spectrometry (SIMS) and Auger Electron Spectroscopy (AES) are other highly surface-sensitive techniques that can provide elemental and molecular information about the surface, but are less commonly used for the routine characterization of pure, small organic molecules.
Table 5: Expected XPS Elemental Surface Composition for this compound
| Element | Theoretical Atomic % | Observed Atomic % | Binding Energy (eV) - Main Peak |
|---|---|---|---|
| C | 91.7 | ~91-92 | ~284.8 (C 1s) |
| N | 8.3 | ~8-9 | ~400.0 (N 1s) |
Computational and Theoretical Investigations of 1 3 Methylphenyl 1h Pyrrole
Quantum Chemical Methodologies Applied to N-Arylpyrroles
A range of quantum chemical methods have been employed to study the properties of N-arylpyrroles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio molecular orbital calculations, each offering distinct advantages in probing molecular characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, in particular, has been widely used for N-arylpyrroles.
The determination of the most stable three-dimensional arrangement of atoms, or the ground-state geometry, is a fundamental output of DFT calculations. For N-phenylpyrrole, a close analog of 1-(3-methylphenyl)-1H-pyrrole, geometry optimizations have been performed to predict key structural parameters. These calculations indicate that the molecule is not planar in its ground state. The pyrrole (B145914) and phenyl rings are twisted with respect to each other, a result of the balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between hydrogen atoms on the two rings.
Theoretical studies on the related 2-phenylpyrrole molecule using various quantum-chemical approaches, including DFT, show that the torsional angle between the rings ranges from 24 to 35 degrees. scispace.com For N-phenylpyrrole, DFT calculations using the B3LYP hybrid functional have been employed to optimize the molecular structure, providing a basis for further analysis of its properties. researchgate.net These optimized geometries are crucial for understanding the electronic and spectroscopic behavior of this class of molecules.
Table 1: Selected Optimized Geometrical Parameters of N-Arylpyrroles from Theoretical Calculations This table is illustrative and compiles representative data for N-phenylpyrrole as an analog.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| N1-C(phenyl) Bond Length | ~1.43 | DFT/B3LYP |
| C-N-C Angle (Pyrrole-N-Phenyl) | ~120 | DFT/B3LYP |
| Pyrrole-Phenyl Dihedral Angle | 24-35 | DFT/B3LYP, MP2 |
Following geometry optimization, frequency calculations are essential to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. For an optimized geometry to be a stable conformer, all calculated vibrational frequencies must be real (i.e., have positive values). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point. For N-phenylpyrrole, harmonic frequency calculations performed at the DFT-B3LYP/cc-pVDZ level of theory on the optimized C2 symmetry structure yielded no imaginary frequencies, confirming it as a true minimum. researchgate.net These calculations also provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data for validation of the computational model. researchgate.net
The rotation around the single bond connecting the nitrogen of the pyrrole ring and the carbon of the phenyl group is a key conformational feature of N-arylpyrroles. The energy profile of this rotation, known as the torsional potential, dictates the molecule's flexibility and the relative stability of different conformations.
Computational studies on N-phenylpyrrole have explored this torsional potential in detail. nih.gov The potential energy surface shows that the planar and perpendicular arrangements of the two rings are energetically unfavorable. The planar conformation is destabilized by steric repulsion, while the perpendicular conformation disrupts π-conjugation. The global energy minimum is found at a twisted (non-planar) geometry. The energy barrier for rotation through the planar conformation is a critical parameter obtained from these studies. For the related 2-phenylpyrrole, the calculated energy barrier to reach the perpendicular arrangement was found to be 11.10 kJ mol⁻¹ at the MP2 level of theory. scispace.com DFT studies on N-phenylpyrrole have similarly mapped out the potential energy surfaces for the low-lying singlet excited states as a function of this twisting motion, which is crucial for understanding its photophysical properties. nih.gov
Ab Initio Molecular Orbital Calculations
Ab initio (from first principles) molecular orbital calculations provide a rigorous theoretical framework for studying molecular properties without reliance on empirical parameters. These methods, while often more computationally demanding than DFT, can offer higher accuracy for certain properties.
The Gaussian-n (Gn) theories are composite ab initio methods designed to accurately predict thermochemical properties such as enthalpies of formation. The G3(MP2)//B3LYP method is a variant that combines calculations at different levels of theory to achieve high accuracy with manageable computational resources. This approach typically involves geometry optimization and frequency calculations at the B3LYP level, followed by a series of single-point energy calculations at higher levels of theory, including Møller-Plesset perturbation theory (MP2).
Electronic Structure and Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the electronic and optical properties of molecules like this compound, offering insights that complement experimental findings.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. youtube.comwikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com
For this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyrrole ring, with some contribution from the tolyl substituent. The LUMO, conversely, would be distributed over the entire π-system, including both the pyrrole and the methylphenyl rings. The presence of the methyl group on the phenyl ring, being a weak electron-donating group, would subtly raise the HOMO energy level compared to an unsubstituted phenylpyrrole, likely leading to a slightly reduced HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity and is associated with the molecule's potential for charge transfer, which influences its optical properties. nih.gov
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| HOMO | Delocalized over the pyrrole and methylphenyl rings, with high density on the pyrrole moiety. | Site of nucleophilic activity and electron donation. |
| LUMO | Delocalized across the entire aromatic system. | Site of electrophilic activity and electron acceptance. |
| ΔE (HOMO-LUMO Gap) | Moderate; slightly smaller than 1-phenylpyrrole. | Influences chemical reactivity and electronic transitions. |
Note: The values in this table are qualitative predictions based on theoretical principles. Actual energy values require specific DFT or ab initio calculations.
Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the linear optical properties of a molecule, such as its UV-visible absorption spectrum. These properties are governed by electronic transitions, primarily the HOMO to LUMO transition. nih.gov The main absorption peak (λmax) corresponds to the energy required to excite an electron from the ground state to the first excited state.
For this compound, the primary electronic transition would be a π-π* transition. The calculated absorption spectrum would likely show a strong absorption band in the ultraviolet region. The position of this band is directly related to the HOMO-LUMO gap; a smaller gap corresponds to a longer wavelength of maximum absorption. nih.gov Computational models can also determine other parameters like oscillator strength, which relates to the intensity of the absorption.
Nonlinear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. acrhem.org Computational methods are essential for predicting NLO responses, including the first hyperpolarizability (β) and second hyperpolarizability (γ), which are microscopic measures of second- and third-order NLO effects, respectively. nih.govymerdigital.com Molecules with significant charge transfer characteristics often exhibit enhanced NLO properties. nih.gov
While this compound is not a classic "push-pull" system, the linkage of the two aromatic rings allows for some degree of intramolecular charge transfer upon excitation. Theoretical calculations would likely predict a modest NLO response. The first hyperpolarizability (β) might be relatively small due to the lack of strong donor-acceptor groups.
Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. ucf.edunih.gov The efficiency of this process is quantified by the 2PA cross-section (δ). Pyrrole moieties have been successfully used as electron-rich components in chromophores designed for large 2PA cross-sections. ucf.edunih.gov Theoretical studies on this compound would likely indicate a non-zero but modest 2PA cross-section. Enhancing this property would typically require the addition of stronger electron-donating or -withdrawing groups to create a more pronounced dipolar or quadrupolar charge distribution. rsc.org
Table 2: Predicted NLO/2PA Properties for this compound
| Property | Predicted Value | Influencing Factors |
|---|---|---|
| First Hyperpolarizability (β) | Modest | Lack of strong donor/acceptor groups limits intramolecular charge transfer. |
| 2PA Cross-section (δ) | Modest | The π-conjugated system allows for 2PA, but efficiency is limited by the molecular structure. |
Note: These are qualitative predictions. Quantitative values would be obtained from specific computational calculations.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a vital tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.
For reactions involving this compound, such as electrophilic substitution or cycloadditions, computational modeling can map the potential energy surface. This involves locating the structures of reactants, intermediates, transition states, and products. Transition state analysis is key to understanding the reaction kinetics, as the energy of the transition state relative to the reactants determines the activation energy barrier. researchgate.net
For example, in an electrophilic aromatic substitution reaction on the pyrrole ring, DFT calculations could be used to compare the transition state energies for substitution at the C2 versus the C3 position. These calculations would likely confirm the experimentally observed preference for substitution at the C2 position due to a lower activation energy barrier, which arises from more effective stabilization of the positive charge in the corresponding intermediate (the sigma complex).
In reactions where this compound could lead to chiral products, computational studies can elucidate the origins of stereoselectivity. This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. Even small differences in these transition state energies can lead to a significant preference for one stereoisomer over another.
For instance, in a hypothetical asymmetric cycloaddition reaction, quantum chemical calculations could model the approach of the reactants. researchgate.net By analyzing the transition state geometries, researchers can identify the specific steric and electronic interactions (e.g., steric hindrance, hydrogen bonding) that favor the formation of one enantiomer or diastereomer. This analysis provides a molecular-level understanding of how stereocontrol is achieved.
Energy Barrier Computations
Computational studies are crucial for understanding the conformational dynamics of molecules like this compound. A key aspect of this is the computation of energy barriers to internal rotation, particularly the rotation around the single bond connecting the phenyl and pyrrole rings. While direct computational studies on this compound are not extensively available in the cited literature, valuable insights can be drawn from studies on analogous, unsubstituted phenylpyrroles.
The potential energy surface of these molecules is characterized by two main energy barriers corresponding to specific orientations of the rings. One barrier occurs at a dihedral angle of 0°, representing a planar conformation, and the other at 90°, where the rings are perpendicular to each other. dergipark.org.tr The calculations for the unsubstituted 1-phenylpyrrole, the closest analog to this compound among the studied isomers, revealed that the planar and perpendicular structures are higher in energy than the most stable, twisted (non-planar) conformation. dergipark.org.tr
For 1-phenylpyrrole, the energy barrier at the planar (0°) conformation was calculated to be 7.74 kJ/mol, while the barrier at the perpendicular (90°) conformation was found to be 8.58 kJ/mol. dergipark.org.tr These computational findings are in reasonable agreement with experimental barrier determinations for 1-phenylpyrrole, which are 5.47 kJ/mol for the 0° barrier and 8.96 kJ/mol for the 90° barrier. dergipark.org.tr The presence of a methyl group on the phenyl ring in this compound would be expected to influence these rotational barriers, though the fundamental principles of a twisted ground-state conformation with distinct barriers to planar and perpendicular arrangements would likely remain the same.
The computational analysis of related isomers, 2-phenylpyrrole and 3-phenylpyrrole, also shows low energy barriers for the planar conformation and higher barriers for the perpendicular one, although the specific values differ due to the different substitution patterns on the pyrrole ring. dergipark.org.tr This consistent finding across different phenylpyrrole isomers underscores the general conformational preference for a non-planar structure in this class of compounds.
Table 1: Computed Rotational Energy Barriers for Phenylpyrrole Isomers
| Compound | Energy Barrier at 0° (E₀) (kJ/mol) | Energy Barrier at 90° (E₉₀) (kJ/mol) |
|---|---|---|
| 1-Phenylpyrrole | 7.74 | 8.58 |
| 2-Phenylpyrrole | 2.25 | 14.48 |
| 3-Phenylpyrrole | 1.97 | 11.40 |
Applications of 1 3 Methylphenyl 1h Pyrrole and N Arylpyrrole Scaffolds in Advanced Materials and Catalysis
Role in Asymmetric Catalysis
N-arylpyrrole scaffolds are increasingly recognized for their utility in asymmetric catalysis, where the synthesis of a specific enantiomer of a chiral molecule is desired. The restricted rotation around the C–N bond in ortho-substituted N-arylpyrroles gives rise to atropisomerism, a form of axial chirality. This feature is fundamental to their application in creating highly selective chiral environments for catalytic reactions. These axially chiral compounds are valuable as chiral ligands for metal-based catalysts and as organocatalysts themselves. nih.govnih.govsnnu.edu.cn
Chiral Ligands and Catalysts Derived from N-Arylpyrroles
The development of methods to synthesize optically active N-arylpyrroles has been a key focus of research. A significant breakthrough involves the use of chiral-at-metal rhodium Lewis acid catalysts to achieve highly atroposelective electrophilic aromatic substitution on fluxional N-arylpyrrole precursors. nih.govescholarship.org This method allows for the transformation of rapidly interconverting atropisomers into configurationally stable, enantioenriched N-arylpyrroles with exceptional enantiomeric excess (ee), often exceeding 99.5%. nih.govescholarship.orgresearchgate.netresearchgate.net
Once synthesized, these axially chiral N-arylpyrroles serve as foundational structures for a variety of chiral ligands. For instance, facile structural modifications can convert these compounds into chiral phosphine (B1218219) ligands. nih.gov These ligands can then be coordinated with transition metals like palladium or iridium to create catalysts for a range of asymmetric transformations. nih.gov The modular nature of these scaffolds allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov Furthermore, some N-arylpyrrole derivatives are designed to function directly as organocatalysts, leveraging their inherent chirality to control stereochemical outcomes. nih.govsnnu.edu.cn
Applications in Enantioselective Transformations
Chiral catalysts and ligands derived from N-arylpyrrole scaffolds have demonstrated remarkable efficacy in a variety of enantioselective transformations. These reactions are crucial in synthetic chemistry for producing pure enantiomers, which is particularly important in the pharmaceutical and agrochemical industries.
One prominent application is in atroposelective alkylation reactions. Using a chiral-at-metal rhodium catalyst, various N-arylpyrroles can be alkylated with electrophiles like N-acryloyl-1H-pyrazole to produce axially chiral products in high yields and with outstanding stereoselectivity. nih.govresearchgate.net This strategy has proven effective across a broad scope of substrates, including those with different substituents on both the pyrrole (B145914) and the aryl rings. nih.gov
Beyond alkylation, these chiral systems are employed in other key reactions. For example, chiral phosphine ligands derived from N-arylpyrroles have been successfully used in palladium-catalyzed allylic alkylation, achieving excellent yields and enantioselectivity. nih.gov They have also been applied as organocatalysts in enantioselective cycloaddition reactions, demonstrating their versatility. nih.gov The high degree of stereocontrol imparted by the well-defined chiral pocket of these catalysts makes them highly effective for constructing complex molecules with specific stereochemistries.
Below is a table summarizing selected enantioselective transformations using N-arylpyrrole-based catalysts.
| Transformation | Catalyst / Ligand | Yield | Enantiomeric Excess (ee) |
| Atroposelective Alkylation | Chiral-at-metal Rhodium Lewis Acid | Up to 93% | Up to >99.5% |
| Asymmetric [4+1] Annulation | Copper / Me-Pybox Ligand | 65% | 80:20 er |
| Asymmetric C-H Amination | Chiral Phosphoric Acids (CPAs) | High | High |
| Asymmetric Dual C-H Activation | Rhodium Catalyst | Up to 99% | Up to 99% |
| Palladium-Catalyzed Allylic Alkylation | Chiral Phosphine from N-Arylpyrrole | Excellent | Good |
| Enantioselective Cycloaddition | Chiral Thiourea from N-Arylpyrrole | 63% | 97.5:2.5 er |
Functional Materials Development
The N-arylpyrrole motif, particularly within the structure of diketopyrrolopyrrole (DPP) derivatives, is a cornerstone in the field of organic electronics. researchgate.netnih.govsemanticscholar.org DPP-based materials are characterized by their strong electron-accepting nature, high charge carrier mobility, and excellent thermal and photostability. nih.govfrontiersin.org These properties make them highly suitable for a range of applications in advanced functional materials, from renewable energy generation to next-generation electronics and energy storage.
Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), N-aryl DPP-based polymers have emerged as high-performance materials for the active layer of solar cells. acs.orgrsc.orgtue.nl The DPP core's electron-deficient character allows for the creation of donor-acceptor (D-A) type conjugated polymers with tunable optical and electronic properties. nih.gov By chemically modifying the aromatic groups attached to the nitrogen atoms and the polymer backbone, researchers can control the material's absorption spectrum, molecular energy levels, and crystallinity. acs.org
This tunability is crucial for optimizing the power conversion efficiency (PCE) of solar cells. DPP-based polymers often exhibit broad optical absorption, extending into the near-infrared region, which allows for more efficient harvesting of the solar spectrum. tue.nl Their rigid structure promotes intermolecular π-π stacking, facilitating efficient charge transport. nih.gov As a result, OPVs incorporating DPP-based polymers have achieved PCEs exceeding 10%, marking a significant milestone in the field. acs.orgtue.nl
| DPP-Based Material Type | Key Properties | Achieved Power Conversion Efficiency (PCE) |
| DPP Donor Polymers | Broad absorption, high charge mobility, tunable energy levels | >10% (single-junction) |
| DPP Small Molecules | High crystallinity, well-defined structure | Up to 12.08% |
Field-Effect Transistors
The same properties that make N-aryl DPP derivatives effective in photovoltaics also make them excellent candidates for the semiconductor layer in organic field-effect transistors (OFETs). nih.govfrontiersin.org High charge carrier mobility is a critical parameter for OFET performance, and DPP-based materials consistently demonstrate impressive values for both hole and electron transport. frontiersin.orgfrontiersin.org
The planar structure and strong tendency for self-assembly in DPP-based materials lead to well-ordered thin films, which are essential for efficient charge transport across the transistor channel. nih.gov Researchers have reported hole mobilities exceeding 1.0 cm²/Vs and electron mobilities reaching up to 0.5 cm²/Vs in DPP-based OFETs. mdpi.comresearchgate.net This high, often ambipolar, charge transport capability, combined with their inherent stability, makes DPP derivatives highly promising for applications in printed electronics, flexible displays, and sensors. nih.govfrontiersin.org
| Material Class | Highest Reported Hole Mobility (μh) | Highest Reported Electron Mobility (μe) |
| DPP-based Polymers | 1.92 cm²/Vs | 0.4 cm²/Vs |
| DPP-based Small Molecules | N/A | 0.5 cm²/Vs |
| Pyrrolopyrrole Aza-BODIPY | 1.5 x 10⁻³ cm²/Vs | N/A |
Electrochemical Supercapacitors
The broader family of pyrrole-containing polymers, specifically polypyrrole (PPy), is extensively utilized in electrochemical supercapacitors due to its high conductivity, redox activity, and cost-effectiveness. rsc.orgrsc.org While not exclusively focused on N-arylpyrroles, this application leverages the fundamental electrochemical properties of the pyrrole ring. Polypyrrole-based electrodes store charge through a pseudocapacitive mechanism, which involves fast and reversible Faradaic reactions at the electrode surface, leading to high specific capacitance. nih.gov
Nanostructured polypyrrole, such as nanofibers and nanotubes, provides a high surface area and porous structure, which enhances the electrode-electrolyte interface and facilitates rapid ion diffusion. acs.orgnih.gov This results in superior supercapacitor performance. Electrodes made from nanofibrous polypyrrole membranes have demonstrated exceptional areal and gravimetric capacitance, reaching values as high as 4817.9 mF/cm² and 430.0 F/g, respectively. nih.gov These materials have enabled the fabrication of flexible, lightweight, and high-performance energy storage devices with high energy and power densities. acs.orgnih.gov
| Polypyrrole-Based Electrode | Specific Capacitance | Energy Density | Power Density |
| Nanofibrous PPy Membrane | 430.0 F/g; 4817.9 mF/cm² | 14.6 Wh/kg; 0.4 mWh/cm² | 174.6 W/kg; 0.6 mW/cm² |
| PPy/Carbon Nanotube Composite | 103.86 F/g; 1454.06 mF/cm² | 129.24 μW h cm⁻² | 12.5 mW cm⁻² |
| PPy/Activated Carbon Composite | 159 F/g | N/A | N/A |
Future Directions and Research Opportunities
Development of Novel Synthetic Routes to N-Arylpyrroles
The synthesis of N-arylpyrroles, including 1-(3-Methylphenyl)-1h-pyrrole, has traditionally been dominated by classical methods such as the Paal-Knorr and Clauson-Kaas reactions. nih.govbeilstein-journals.org While effective, these methods often require harsh conditions and can be limited in scope. Future research will undoubtedly focus on the development of more efficient, versatile, and environmentally benign synthetic strategies.
Recent advancements have seen a surge in the use of transition-metal catalysis for the construction of the N-arylpyrrole core. organic-chemistry.org Palladium-, copper-, and rhodium-catalyzed cross-coupling reactions have emerged as powerful tools for the N-arylation of pyrrole (B145914) and its derivatives. nih.govacs.orgacs.org Future efforts should be directed towards expanding the catalyst repertoire to include more earth-abundant and less toxic metals like iron and zinc. acs.orgresearchgate.net Furthermore, the development of catalytic systems that allow for the direct C-H arylation of pyrroles offers a highly atom-economical alternative to traditional cross-coupling methods, which typically require pre-functionalized starting materials. acs.org
Another promising avenue lies in the exploration of novel multicomponent reactions. These reactions, which allow for the formation of multiple bonds in a single operation, offer a rapid and efficient means of accessing complex molecular architectures. acs.orgnih.gov The design of new multicomponent strategies for the synthesis of this compound and its analogs could significantly streamline their preparation and facilitate the generation of diverse chemical libraries for biological screening and materials discovery.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Modified Paal-Knorr/Clauson-Kaas | Use of green catalysts (e.g., MgI2·OEt2, citric acid, saccharin), solvent-free conditions, microwave assistance. nih.govbeilstein-journals.orgresearchgate.neteurekaselect.com | Reduced environmental impact, potentially milder reaction conditions, and improved yields. |
| Transition-Metal Catalysis | Cross-coupling of pyrrole with aryl halides/boronic acids, direct C-H arylation. organic-chemistry.orgacs.orgacs.org | High efficiency, broad substrate scope, and access to a wider range of derivatives. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. acs.orgnih.gov | Increased molecular complexity from simple precursors, high atom economy, and operational simplicity. |
| Organocatalysis | Metal-free catalysis using small organic molecules. nih.gov | Avoidance of toxic and expensive metals, often milder reaction conditions. |
Exploration of Undiscovered Reactivity Modes
The reactivity of the N-arylpyrrole core, while extensively studied, still holds untapped potential. Future research should aim to uncover and exploit novel reactivity modes of this compound, leading to the development of new synthetic transformations and the construction of unique molecular architectures.
One area ripe for exploration is the dearomative cycloaddition reactions of N-arylpyrroles. uchicago.edu While the Diels-Alder reaction of pyrroles is known, its application to N-arylpyrroles, particularly in an asymmetric fashion, remains underdeveloped. nih.gov The use of this compound as a diene in [4+2], [4+3], or other higher-order cycloadditions could provide rapid access to complex, three-dimensional scaffolds with potential biological activity. uchicago.eduuchicago.edulibretexts.orgyoutube.com
Furthermore, the selective C-H functionalization of the pyrrole and the pendant aryl ring of this compound presents a significant challenge and a substantial opportunity. rsc.orgnih.gov While α-C-H functionalization of pyrroles is well-established, achieving regioselective functionalization at the β-position or on the N-aryl ring is more difficult. acs.org The development of novel directing groups or catalyst systems that can control the site of C-H activation would open up new avenues for the late-stage diversification of the this compound scaffold. nih.govresearchgate.netresearchgate.net This would allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational modeling techniques to this compound can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic characteristics. researchgate.netui.edu.ngsemanticscholar.orgaip.org This information is crucial for understanding the photophysical properties of this compound and for designing new derivatives with tailored optical and electronic properties for applications in materials science. For instance, computational screening of different substituents on the pyrrole or phenyl ring could identify candidates with enhanced fluorescence or specific charge-transport characteristics. researchgate.net
Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. ui.edu.ng By modeling the transition states of potential reactions, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient and selective synthetic methods for the functionalization of this compound.
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure. researchgate.netui.edu.ng | Optimized geometry, HOMO/LUMO energies, electron density distribution, dipole moment. |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties. researchgate.net | UV-Vis absorption and emission spectra, fluorescence quantum yields. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Conformational analysis, solvent effects, interactions with biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or large systems. | Enzyme-substrate interactions, reaction pathways in biological systems. |
Expansion of Applications in Emerging Materials Science Fields
The unique electronic and photophysical properties of the N-arylpyrrole scaffold make it an attractive building block for the development of advanced materials. Future research should focus on exploring the potential of this compound and its derivatives in emerging fields of materials science.
One promising area is in the development of organic electronics. acs.orgnih.gov The π-conjugated system of N-arylpyrroles can facilitate charge transport, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties of this compound through chemical modification could lead to the development of new materials with improved performance and stability.
Another area of interest is the design of novel fluorescent sensors and probes. The pyrrole nucleus is a component of many fluorescent dyes, and the introduction of an N-aryl group can significantly modulate its photophysical properties. By incorporating specific recognition motifs into the this compound scaffold, it may be possible to create highly sensitive and selective sensors for the detection of ions, small molecules, and biomolecules.
Sustainable Synthesis and Application Development
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound should prioritize the integration of green chemistry principles throughout its lifecycle, from synthesis to application.
This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents and catalysts, and minimize waste generation. nih.govtcsedsystem.eduacs.orgmdpi.comlucp.netdtu.dk For example, the use of biomass-derived feedstocks for the synthesis of the pyrrole core would significantly reduce its environmental footprint. acs.org Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. scispace.comrug.nl
In addition to sustainable synthesis, the development of applications for this compound that address environmental challenges is also a key research direction. For instance, the incorporation of this compound into biodegradable polymers or its use in the development of environmentally friendly pesticides or herbicides could contribute to a more sustainable future.
| Sustainability Aspect | Research Focus | Examples |
| Green Synthesis | Development of environmentally benign synthetic methods. | Use of water as a solvent, solvent-free reactions, catalysis with reusable catalysts, microwave-assisted synthesis. beilstein-journals.orgresearchgate.netmdpi.comresearchgate.net |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Synthesis of pyrroles from furfural or other bio-based platform chemicals. acs.org |
| Biocatalysis | Application of enzymes for chemical transformations. | Enzymatic synthesis of N-arylpyrroles or their precursors. scispace.comrug.nl |
| Sustainable Applications | Development of environmentally friendly products. | Incorporation into biodegradable materials, use in green agrochemicals. |
Q & A
Q. What are optimized synthetic routes for 1-(3-Methylphenyl)-1H-pyrrole, and how can reaction yields be improved?
The Clauson-Kaas pyrrole synthesis is a classical method for arylpyrroles, as demonstrated in the preparation of 1-(4-bromophenyl)-1H-pyrrole (93% yield via dichloromethane/hexane precipitation) . Key parameters include stoichiometric control of reagents (e.g., amines and diketones), solvent selection (polar aprotic solvents enhance reactivity), and purification via fractional crystallization. For this compound, substituting bromophenyl with methylphenyl may require adjusting reaction time or temperature to account for steric/electronic effects. Lower yields (e.g., 82–87% in student experiments ) highlight the need for rigorous moisture exclusion and inert atmospheres.
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- 1H NMR : Aromatic protons on the 3-methylphenyl group typically appear as a multiplet (δ 7.2–7.4 ppm), while pyrrole protons resonate as doublets (δ 6.1–6.3 ppm, J = 3–4 Hz). Methyl groups show singlets near δ 2.3 ppm .
- IR : Stretching vibrations for C–N (∼1250 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) confirm pyrrole and aryl moieties . Discrepancies in peak splitting or unexpected signals may indicate regioisomeric impurities or incomplete substitution.
Q. What purification strategies are effective for isolating this compound from byproducts?
Precipitation using dichloromethane/hexane (3:1 v/v) effectively removes unreacted starting materials . Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves regioisomers, while recrystallization from ethanol/hexane mixtures improves purity (>95% by HPLC) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-methyl vs. 4-methyl) on the phenyl ring influence electronic properties and reactivity?
The 3-methyl group introduces steric hindrance and electron-donating effects, altering regioselectivity in electrophilic substitutions. For example, nitration of this compound may favor the β-position of the pyrrole ring over the α-position observed in 4-substituted analogs . Computational studies (DFT) can predict charge distribution and reaction pathways, validated by HPLC-MS analysis of reaction mixtures .
Q. What structural modifications enhance the bioactivity of this compound derivatives as tubulin inhibitors?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring or replacing methyl with bulkier substituents (e.g., trifluoromethyl) improves binding to tubulin’s colchicine site . For instance, analogs with 3,4,5-trimethoxyphenyl ketone moieties show IC₅₀ values <100 nM in MCF-7 cells . Structure-activity relationship (SAR) studies should combine in vitro cytotoxicity assays with molecular docking to prioritize synthetic targets.
Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?
Discrepancies often arise from minor variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, yields of 1-(4-bromophenyl)-1H-pyrrole dropped to 82–87% in student trials due to inadequate drying of glassware . Reproducibility requires standardized protocols (e.g., anhydrous solvents, inert gas lines) and cross-validation using multiple analytical methods (e.g., GC-MS alongside NMR) .
Q. What computational tools predict the regioselectivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict dominant regioisomers. For example, reactions with nitronaphthalenes favor cycloaddition at the C3–C4 bond (72% yield) over C1–C2 due to lower activation energy . Experimental validation via NOESY or X-ray crystallography is critical for confirming computational predictions .
Methodological Guidance
Designing SAR Studies for Anticancer Derivatives
- Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., halogens, methoxy groups) using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
- Step 2 : Evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa) and compare to tubulin polymerization inhibition assays .
- Step 3 : Perform molecular dynamics simulations to correlate substituent effects with binding affinity to β-tubulin .
Analyzing Contradictory Biological Data
Conflicting results (e.g., high in vitro activity but poor in vivo efficacy) may stem from poor pharmacokinetic properties. Address this by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
